1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one
Description
Contextualization within Naphthalene (B1677914) and Alpha-Ketoether Chemistry
1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one is a derivative of naphthalene, a bicyclic aromatic hydrocarbon that is a cornerstone of medicinal and materials chemistry. Naphthalene and its functionalized derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govresearchgate.netijpsjournal.com The presence of a bromine atom on the naphthalene ring further modulates its electronic properties and provides a handle for further synthetic transformations, making bromonaphthalene derivatives valuable intermediates in organic synthesis. researchgate.net
The other key feature of the molecule is the alpha-ketoether moiety. Alpha-ketoethers, and the closely related alpha-ketoesters, are recognized as important synthons in organic synthesis due to the reactivity of the adjacent carbonyl and ether functionalities. aurigeneservices.comorganic-chemistry.org The alpha-alkoxy ketone structure can influence the reactivity of the carbonyl group and the adjacent alpha-hydrogens. acs.orglibretexts.org The synthesis of such compounds often involves the oxidation of corresponding alcohols or the reaction of an alkoxide with an alpha-haloketone. organic-chemistry.orgresearchgate.net
Overview of Structural Features and Nomenclature of this compound
The systematic IUPAC name for this compound is this compound. This name precisely describes its molecular architecture, which is composed of three main parts:
A 6-bromo-2-naphthyl group: This is a naphthalene ring system substituted with a bromine atom at the 6-position and the point of attachment for the rest of the molecule is at the 2-position.
An ether linkage (-O-): This oxygen atom connects the aromatic naphthalene ring to the aliphatic propanone chain. A common method for the formation of such aryl ethers is the Williamson ether synthesis, which involves the reaction of a phenoxide (in this case, a naphthoxide) with an alkyl halide.
A propan-2-one moiety (-CH2C(=O)CH3): This is a three-carbon chain with a ketone functional group at the second carbon. The presence of the ketone introduces polarity and a site for nucleophilic attack.
Below is a table summarizing the key structural and chemical identifiers for this compound.
| Property | Value |
| Molecular Formula | C₁₃H₁₁BrO₂ |
| IUPAC Name | This compound |
| CAS Number | 173301-08-1 |
| Molecular Weight | 279.13 g/mol |
| Melting Point | 110-111 °C |
Significance and Research Gaps in the Study of This Compound Class
The significance of this compound and related compounds lies in the potential for synergistic or novel properties arising from the combination of the bromonaphthalene and alpha-ketoether motifs. Naphthalene derivatives are widely explored in medicinal chemistry for their diverse biological activities. ekb.egpharmaguideline.com The incorporation of an alpha-ketoether side chain could influence the pharmacokinetic and pharmacodynamic properties of the naphthalene core, potentially leading to new therapeutic agents.
A patent for a structurally similar compound, 1,3-bis(naphthalen-1-yloxy)propan-2-one, highlights its use as an insecticidal agent, suggesting that this class of compounds may have applications in agrochemistry. justia.com This indicates a potential area of investigation for this compound.
Despite the potential applications, there is a significant research gap in the scientific literature concerning this compound itself. While the synthesis and properties of its constituent parts (bromonaphthalenes and alpha-ketoethers) are well-documented, dedicated studies on this specific molecule are lacking. Future research could focus on:
Efficient Synthesis: Developing and optimizing synthetic routes to this and related compounds.
Chemical Reactivity: Exploring the reactivity of the alpha-ketoether moiety in the context of the bulky and electron-rich bromonaphthalene substituent.
Biological Screening: A thorough investigation of its potential biological activities, including antimicrobial, anticancer, and insecticidal properties.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to understand how structural modifications affect its activity.
The study of functionalized naphthalenes continues to be an active area of research, and there is a need for further investigation into the synthesis and properties of novel derivatives like this compound to uncover their full potential. researchgate.net
Properties
IUPAC Name |
1-(6-bromonaphthalen-2-yl)oxypropan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-9(15)8-16-13-5-3-10-6-12(14)4-2-11(10)7-13/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFARMRBFYYTWCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 6 Bromonaphthalen 2 Yl Oxy Propan 2 One
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis of 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one identifies the carbon-oxygen ether bond as the most logical site for disconnection. This is a common strategy for molecules containing a heteroatom like oxygen, as this bond is often formed through reliable nucleophilic substitution or coupling reactions. amazonaws.comlkouniv.ac.in This leads to two primary synthetic routes based on the initial bond cleavage:
Disconnection A (C-O bond): This approach breaks the ether linkage to yield 6-bromo-2-naphthol (B32079) and a suitable three-carbon electrophile, such as chloroacetone (B47974) or bromoacetone. This pathway is the foundation for the classical Williamson ether synthesis.
Disconnection B (C-O bond): Alternatively, disconnection can envision 6-bromonaphthalen-2-yl halide as the electrophile and the enolate of acetone (B3395972) or a related propanone equivalent as the nucleophile. This route aligns with transition metal-catalyzed cross-coupling reactions.
A less conventional approach involves the direct functionalization of a pre-existing propanone moiety, which represents a more advanced and less explored synthetic strategy.
Established and Emerging Synthetic Routes
The synthesis of this compound can be achieved through several established and emerging methodologies, each with its own set of advantages and optimization parameters.
Williamson Ether Synthesis Approaches and Optimization
The Williamson ether synthesis is a fundamental and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgedubirdie.com In the context of this compound, this involves the deprotonation of 6-bromo-2-naphthol to form the corresponding naphthoxide, which then acts as a nucleophile, attacking an electrophilic propylene (B89431) oxide or, more commonly, a haloacetone. francis-press.com
The reaction typically proceeds via an SN2 mechanism, making the choice of reagents and conditions crucial for maximizing yield and minimizing side reactions. wikipedia.orgmasterorganicchemistry.com Key optimization parameters include the choice of base, solvent, and temperature.
| Parameter | Options | Considerations |
| Base | K₂CO₃, NaH, KOH, Cs₂CO₃ | The strength of the base influences the rate of deprotonation of the naphthol. Stronger bases like NaH can lead to faster reaction times. |
| Solvent | Acetone, DMF, DMSO, Acetonitrile (B52724) | Polar aprotic solvents are generally preferred as they can solvate the cation of the base while not interfering with the nucleophilic attack of the naphthoxide. wikipedia.org |
| Electrophile | Chloroacetone, Bromoacetone | Bromoacetone is typically more reactive than chloroacetone, potentially leading to higher yields or shorter reaction times. |
| Temperature | Room temperature to reflux | The reaction temperature is often optimized to balance the rate of reaction with the potential for side reactions. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Transition Metal-Catalyzed Coupling Reactions for Ether Formation
Modern organic synthesis has seen the rise of transition metal-catalyzed cross-coupling reactions as powerful tools for the formation of C-O bonds. Two prominent methods applicable to the synthesis of this compound are the Ullmann condensation and the Buchwald-Hartwig amination.
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol (B47542). wikipedia.orgsynarchive.comorganic-chemistry.org In this case, 6-bromo-2-naphthol would be coupled with a suitable propanone-containing reagent in the presence of a copper catalyst and a base. Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures. wikipedia.org However, modern advancements have introduced milder conditions with the use of various ligands. mdpi.com
The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a versatile alternative to the Ullmann condensation. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would involve the coupling of 6-bromo-2-naphthol with a propanone equivalent in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency of the catalytic cycle.
| Reaction | Catalyst | Ligand | Base | Solvent | Temperature |
| Ullmann Condensation | CuI, Cu₂O | Phenanthroline, Diamines | K₂CO₃, Cs₂CO₃ | Pyridine, DMF | High temperatures (often >150°C) |
| Buchwald-Hartwig Etherification | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald ligands (e.g., XPhos, SPhos), BINAP | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-120°C |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Direct Functionalization Strategies for the Propanone Moiety
A more convergent and potentially more efficient approach to this compound involves the direct functionalization of the propanone moiety. This can be conceptualized as the α-aryloxylation of acetone or a related derivative. However, the direct α-aryloxylation of ketones is a challenging transformation.
Recent advances have focused on the palladium- or nickel-catalyzed α-arylation of ketones, which involves the formation of a C-C bond between the α-carbon of the ketone and an aryl halide. organic-chemistry.orgsemanticscholar.orgnih.govnih.gov While this methodology is not a direct route to the target compound's C-O bond, it highlights the potential for direct functionalization of the propanone unit. A hypothetical direct α-aryloxylation would likely involve the reaction of an enolate or enol equivalent of acetone with an electrophilic source of the "(6-Bromonaphthalen-2-yl)oxy" group.
Emerging strategies in photoredox catalysis may offer future pathways for such direct functionalizations. For instance, the generation of an α-keto radical from acetone could potentially be trapped by a suitable aryloxy species.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. epa.govpnas.orgnih.gov These principles can be applied to the synthesis of this compound, particularly in the context of solvent selection and the use of alternative reaction media.
Solvent Selection and Alternative Reaction Media (e.g., water, ionic liquids)
Traditional organic solvents, such as DMF and DMSO, while effective, can be toxic and difficult to recycle. Green chemistry encourages the use of safer and more environmentally benign alternatives.
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While the Williamson ether synthesis is traditionally carried out in organic solvents, recent research has explored metal-free aryl ether synthesis in water. nih.govorganic-chemistry.orgresearchgate.net This approach often utilizes phase-transfer catalysts or surfactants to overcome the solubility issues of the organic reactants in water.
Ionic liquids (ILs) are salts that are liquid at or near room temperature and have negligible vapor pressure, making them attractive alternatives to volatile organic compounds. researchgate.net They have been successfully employed as solvents in the Williamson ether synthesis, in some cases acting as both the solvent and a promoter of the reaction. researchgate.net The use of ionic liquids can lead to high yields and easy product separation, with the potential for recycling and reuse of the ionic liquid. researchgate.net
The selection of a greener solvent system depends on the specific synthetic route being employed and requires careful consideration of factors such as reactant solubility, reaction efficiency, and the environmental impact of the entire process, including workup and purification.
Catalyst Design and Reusability Studies
The synthesis of aryl ethers, including this compound, often relies on the Williamson ether synthesis. The efficiency of this reaction is highly dependent on the catalyst employed. Research has focused on designing catalysts that offer high yields, selectivity, and the potential for reuse, which is crucial for sustainable industrial processes.
Phase-transfer catalysts (PTCs) have shown significant promise in the O-alkylation of naphthol derivatives. ias.ac.in These catalysts facilitate the transfer of the naphthoxide anion from an aqueous or solid phase to an organic phase where it can react with the alkylating agent. Phosphonium-based ionic liquids, such as trihexyl(tetradecyl)phosphonium chloride (THTDPC), have been studied as effective PTCs for the selective O-alkylation of 2-naphthol. ias.ac.in The design of these catalysts focuses on creating lipophilic cations that can efficiently pair with the anion and shuttle it across the phase boundary.
In addition to PTCs, transition metal catalysis offers alternative routes. Palladium-catalyzed cross-coupling reactions, for instance, can form the C-O bond between an aryl bromide and an alcohol. acs.orgacs.orglookchem.com Catalyst design in this area involves the synthesis of specific ligands, such as bulky biaryl phosphines, that promote the desired reductive elimination step and prevent side reactions. lookchem.com For large-scale applications, the development of heterogeneous catalysts is a key objective. These catalysts, where the active metal is supported on a solid matrix like hydrotalcite or MCM-41, can be easily separated from the reaction mixture and reused, thereby reducing costs and waste. researchgate.netresearchgate.net
The reusability of these catalysts is a critical factor in their design. For example, heterogeneous copper catalysts immobilized on supports can be recovered by simple filtration and have been shown to maintain their activity over several reaction cycles without significant loss of efficiency. researchgate.net
| Catalyst Type | Example Catalyst | Substrates | Key Advantages | Reusability |
|---|---|---|---|---|
| Phase-Transfer Catalyst (PTC) | Trihexyl(tetradecyl)phosphonium chloride (THTDPC) | 2-Naphthol and Benzyl (B1604629) Chloride | High selectivity for O-alkylation, mild conditions. ias.ac.in | Can be reused after phase separation. ias.ac.in |
| Homogeneous Palladium Catalyst | Pd(OAc)₂ with CyPF-tBu ligand | Aryl Bromides and Thiols (Thioether synthesis) | High turnover numbers, broad functional group tolerance. acs.org | Difficult to recover and reuse. |
| Heterogeneous Copper Catalyst | MCM-41-immobilized 1,10-phenanthroline-copper(I) | Aryl Iodides and Aliphatic Alcohols | Easily prepared, recoverable by filtration. researchgate.net | Recyclable for at least 8 times without significant loss of activity. researchgate.net |
| Heterogeneous Palladium Catalyst | Palladium(II) on Hydrotalcite (Pd-HT) | Aryl Halides and Olefins (Heck Reaction) | Efficient and reusable for C-C coupling. researchgate.net | Demonstrated reusability. researchgate.net |
Atom Economy and Process Efficiency Enhancements
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.com The traditional Williamson ether synthesis, while widely used, has a relatively poor atom economy because it generates a stoichiometric amount of salt byproduct. For the synthesis of this compound from 6-bromo-2-naphthol and chloroacetone, the reaction produces an equivalent of sodium chloride, which is considered waste.
The formula for calculating atom economy is:
To improve process efficiency, researchers have explored various strategies. One significant enhancement is the use of microwave-assisted synthesis. mtak.husacredheart.edu Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating. mtak.husacredheart.edu For the alkylation of naphthols, microwave-assisted methods have been shown to be highly effective, sometimes even eliminating the need for a phase-transfer catalyst or solvent. mtak.hu
Another approach to enhance process efficiency and sustainability is the selection of greener solvents. merckmillipore.comsigmaaldrich.comjetir.orgwhiterose.ac.uk Traditional solvents for Williamson ether synthesis, such as dimethylformamide (DMF) or acetonitrile, have environmental and health concerns. acs.org Research into alternative solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even performing reactions under solvent-free conditions, aims to reduce the environmental footprint of the synthesis. mtak.husigmaaldrich.com
| Methodology | Conditions | Reaction Time | Yield | Key Benefit |
|---|---|---|---|---|
| Conventional Heating | Reflux in Acetone/DMF with K₂CO₃ | Several hours | Variable | Standard, well-established method. |
| Microwave-Assisted (Solvent) | K₂CO₃ in Acetonitrile, 125°C | 20 minutes | 89% (for 2-benzyloxynaphthalene) mtak.hu | Drastic reduction in reaction time, improved yield. mtak.hu |
| Microwave-Assisted (Solvent-Free) | K₂CO₃ with PTC, 125°C | Short | O-selective | Eliminates solvent waste, high efficiency. mtak.hu |
| Greener Solvents | Reaction in 2-MeTHF or CPME | Varies | Comparable to traditional solvents | Reduced environmental and health impact. sigmaaldrich.com |
Stereoselective Synthesis Considerations for Related Analogues
While this compound is achiral, the introduction of a chiral center is a common strategy in medicinal chemistry to improve efficacy and reduce side effects. An important chiral analogue is the corresponding alcohol, 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-ol, which exists as two enantiomers. The stereoselective synthesis of such analogues is a significant area of research.
One major strategy is the kinetic resolution of racemic mixtures. mdpi.comnih.govmdpi.comwikipedia.org This involves using a chiral catalyst, often an enzyme like a lipase, to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For example, the lipase-catalyzed hydrolysis of racemic 1-aryloxy-propan-2-yl acetates can produce enantiomerically pure (R)-alcohols and the unreacted (S)-acetates. mdpi.com Lipases from Pseudomonas fluorescens and Thermomyces lanuginosus have proven to be highly effective for this transformation, achieving excellent enantiomeric excess (ee) and conversions close to 50%. mdpi.com
Another approach is the asymmetric reduction of the prochiral ketone in the target molecule itself to produce a chiral alcohol. This can be achieved using chiral catalysts, such as ruthenium complexes with chiral diphosphine and diamine ligands.
Dynamic kinetic resolution (DKR) is a more advanced technique that combines the kinetic resolution with in-situ racemization of the slower-reacting enantiomer. lookchem.com This allows for a theoretical yield of 100% for a single enantiomer of the product. The asymmetric hydrogenation of racemic α-aryloxy aldehydes to chiral β-aryloxy primary alcohols using ruthenium catalysts is an example of a DKR process. lookchem.com
| Method | Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Kinetic Resolution (Hydrolysis) | rac-1-(Naphthalen-1-yloxy)propan-2-yl acetate (B1210297) | Lipase from P. fluorescens (Amano AK) | (R)-Alcohol and (S)-Acetate | ≥98% for alcohol, ≥95% for acetate mdpi.com |
| Kinetic Resolution (Hydrolysis) | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | Lipase from T. lanuginosus (TLL) | (R)-Alcohol and (S)-Acetate | >99% for both mdpi.com |
| Dynamic Kinetic Resolution (Hydrogenation) | racemic α-aryloxy aldehydes | [RuCl₂(SDPs)(diamine)] complex | Chiral β-aryloxy primary alcohols | 71-81% lookchem.com |
Process Intensification and Scale-Up Methodologies
Transitioning a synthetic route from laboratory scale to industrial production requires robust and efficient methodologies. Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. For the synthesis of aryl ethers, moving from traditional batch reactors to continuous flow systems represents a significant step in process intensification. researchgate.netnih.govacs.org
Continuous flow reactors, such as microreactors or packed-bed reactors, offer several advantages over batch processing. sphinxsai.com These include superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for higher yields and purity. The precise control over reaction parameters like temperature, pressure, and residence time allows for fine-tuning of the reaction to minimize side product formation. For the synthesis of aryl amines from phenols, a related transformation, continuous-flow reactors using heterogeneous palladium catalysts have demonstrated high efficiency and stability over extended periods. nih.gov
The scale-up of such processes involves moving from a single microreactor to a system of multiple reactors in parallel ("numbering-up") or designing larger packed-bed systems. This approach avoids many of the challenges associated with scaling up batch reactors, such as issues with mixing and heat dissipation. The development of continuous flow protocols for Williamson ether synthesis or palladium-catalyzed C-O coupling would be a key strategy for the large-scale, industrial production of this compound. While batch processes are common in the pharmaceutical and specialty chemical industries, the trend is shifting towards continuous manufacturing to improve efficiency, safety, and cost-effectiveness. pitt.edu
| Parameter | Batch Reactor | Continuous Flow Reactor (e.g., Microreactor) |
|---|---|---|
| Heat & Mass Transfer | Often limited, can lead to hotspots and side reactions. | Excellent, due to high surface-area-to-volume ratio. sphinxsai.com |
| Safety | Higher risk due to large volumes of reagents and solvent. | Inherently safer due to small hold-up volume. pitt.edu |
| Process Control | Less precise control over temperature and mixing. | Precise control over residence time, temperature, and pressure. researchgate.net |
| Scalability | Challenging scale-up, requires re-optimization. | Easier scale-up through "numbering-up" or longer operation. nih.gov |
| Productivity | Lower throughput, downtime between batches. | Higher throughput, potential for 24/7 operation. nih.gov |
Advanced Spectroscopic and Analytical Methodologies for Characterization of 1 6 Bromonaphthalen 2 Yl Oxy Propan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic connectivity and through-space relationships within the 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one molecule.
1D (¹H, ¹³C) and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the bromonaphthalene ring system are expected to appear in the downfield region (typically δ 7.0-8.0 ppm), exhibiting complex splitting patterns due to spin-spin coupling. The methylene (B1212753) (-CH₂-) protons adjacent to the ether oxygen and the carbonyl group would likely resonate as a singlet at approximately δ 4.5-5.0 ppm. The methyl (-CH₃) protons of the acetone (B3395972) moiety are expected to appear as a sharp singlet in the upfield region, around δ 2.2 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show signals for each unique carbon atom. The carbonyl carbon of the ketone is characteristically found far downfield (δ > 200 ppm). The carbons of the naphthalene (B1677914) ring will produce a series of signals in the aromatic region (δ 110-160 ppm), with the carbon bearing the bromo substituent and the carbon attached to the ether oxygen having distinct chemical shifts. The methylene carbon and the methyl carbon of the propan-2-one side chain are expected at approximately δ 70-80 ppm and δ 25-30 ppm, respectively.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, which is particularly useful for assigning the signals of the aromatic protons on the naphthalene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the protonated carbons.
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Naphthalene-H | 7.0 - 8.0 (multiplets) | - |
| -O-CH₂- | ~4.7 (singlet) | ~75 |
| -C(O)-CH₃ | ~2.2 (singlet) | ~27 |
| Naphthalene-C | - | 110 - 160 |
| C=O | - | ~205 |
Note: The predicted chemical shifts are estimates based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. For this compound (C₁₃H₁₁BrO₂), the calculated exact mass would be a key parameter for its identification. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks in the mass spectrum separated by two mass units.
Expected HRMS Data
| Ion | Calculated m/z for [M+H]⁺ | Calculated m/z for [M+Na]⁺ |
| C₁₃H₁₂⁷⁹BrO₂⁺ | 279.0019 | 300.9838 |
| C₁₃H₁₂⁸¹BrO₂⁺ | 281.0000 | 302.9817 |
Note: The table shows the calculated monoisotopic masses for the protonated and sodiated molecular ions.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of this compound is expected to show a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the ketone group, typically in the range of 1715-1730 cm⁻¹. The spectrum would also feature C-O stretching vibrations from the ether linkage around 1200-1250 cm⁻¹ and aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations are often strong in the Raman spectrum, providing further confirmation of the naphthalene core.
Predicted Vibrational Spectroscopy Data
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C=O (ketone) stretch | 1715 - 1730 (strong) | Moderate |
| Aromatic C=C stretch | 1450 - 1600 (multiple bands) | Strong |
| C-O (ether) stretch | 1200 - 1250 (strong) | Weak |
| C-Br stretch | 500 - 600 | Moderate |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for determining the purity of a synthesized compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of organic compounds. A reverse-phase HPLC method would likely be developed for this compound. This would typically involve a C18 stationary phase and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection would be achieved using a UV detector, set to a wavelength where the naphthalene chromophore has strong absorbance (e.g., around 254 nm). The retention time of the main peak would be established, and the percentage purity would be calculated based on the area of this peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatility Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique for the analysis of semi-volatile organic compounds, providing critical information on both their volatility, through chromatographic retention time, and their structural identity, via mass spectral fragmentation patterns. For a compound such as this compound, GC-MS analysis is indispensable for confirming its purity and elucidating its structure.
Given its molecular weight and the presence of a polarizable bromonaphthalene moiety, the compound is expected to be a semi-volatile solid, making it well-suited for GC analysis with appropriate temperature programming. The volatility is largely dictated by the bulky, rigid bromonaphthalene core, while the polar ether and ketone functionalities in the side chain will also influence its interaction with the GC stationary phase.
A typical GC-MS analysis would involve vaporizing the compound in a heated injector port and separating it on a capillary column, commonly one with a non-polar or medium-polarity stationary phase, such as a (5%-phenyl)-methylpolysixolane. The retention time would provide a quantitative measure of its volatility under specific chromatographic conditions.
Upon elution from the GC column, the molecule enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion and a series of fragment ions. While no specific experimental data for this compound is publicly available, a predictive fragmentation pattern can be constructed based on established principles of mass spectrometry for aryl ethers and ketones. miamioh.eduwhitman.eduwhitman.edu
The molecular ion peak ([M]⁺•) would be expected to show a characteristic isotopic pattern due to the presence of a single bromine atom, with two peaks of nearly equal intensity at m/z 278 and 280, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
The primary fragmentation pathways are predicted to involve the propan-2-one side chain, which contains several bonds susceptible to cleavage upon electron impact. Key predicted fragmentation events include:
Alpha-Cleavage: The bond between the carbonyl carbon and the adjacent methyl group is likely to break, a common fragmentation for ketones. whitman.edu This would result in the loss of a methyl radical (•CH₃) to form a stable acylium ion.
Ether Bond Cleavage: The C-O ether linkage between the naphthalene ring and the side chain may cleave, leading to fragments representing both parts of the molecule. whitman.edu
McLafferty Rearrangement: While less common for this specific structure, a rearrangement involving the transfer of a hydrogen atom from the terminal methyl group to the carbonyl oxygen could occur, though it is not a primary expected pathway.
These predicted fragmentation pathways allow for the construction of a hypothetical mass spectrum that would be crucial for the identification of this compound in an experimental setting.
Detailed Research Findings
Based on the principles outlined, the following tables detail the hypothetical parameters for a GC-MS analysis and the predicted major fragment ions for this compound.
Table 1: Predicted GC-MS Analytical Parameters
This interactive table outlines the probable conditions for the GC-MS analysis of the target compound.
| Parameter | Predicted Value/Condition | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard capillary column for general-purpose analysis of semi-volatile compounds. |
| Stationary Phase | 5% Phenyl Methylpolysiloxane | A medium-polarity phase suitable for aromatic and moderately polar compounds. |
| Injector Temperature | 250 - 280 °C | Ensures complete and rapid volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial Temp: 150°C, hold 1 min; Ramp: 15°C/min to 300°C, hold 5 min | A temperature ramp is necessary to elute a semi-volatile compound in a reasonable time with good peak shape. |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation. |
| Mass Range | m/z 40-400 | Covers the expected molecular ion and key fragments of the compound. |
Table 2: Predicted Mass Spectral Fragmentation Data
This interactive table details the major ions expected in the EI mass spectrum of this compound.
| m/z (⁷⁹Br / ⁸¹Br) | Predicted Fragment Ion | Proposed Fragmentation Pathway |
| 278 / 280 | [C₁₃H₁₁BrO₂]⁺• | Molecular Ion ([M]⁺•) |
| 263 / 265 | [C₁₂H₈BrO₂]⁺ | Alpha-cleavage: Loss of methyl radical (•CH₃) from the ketone. |
| 221 / 223 | [C₁₀H₆BrO]⁺ | Cleavage of the ether C-O bond, forming the 6-bromonaphthoxy cation. |
| 142 | [C₉H₆Br]⁺• | Loss of the entire oxypropan-2-one side chain and subsequent rearrangement. |
| 113 | [C₈H₅]⁺ | Fragmentation of the naphthalene ring system. |
| 43 | [C₂H₃O]⁺ | Acylium ion from cleavage of the ether bond, representing the [CH₃CO]⁺ fragment. |
This predictive analysis provides a robust framework for the characterization of this compound using GC-MS, guiding future experimental work and aiding in the interpretation of analytical data.
Computational and Theoretical Chemistry Studies of 1 6 Bromonaphthalen 2 Yl Oxy Propan 2 One
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and other key characteristics.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. This approach is instrumental in determining the most stable three-dimensional arrangement of atoms, known as the optimized geometry. By minimizing the energy of the molecule with respect to the positions of its nuclei, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy.
For 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one, DFT calculations would reveal the precise spatial arrangement of the bromonaphthalene and propan-2-one moieties. The energetics of the molecule, including its total energy and heat of formation, can also be calculated, providing a measure of its thermodynamic stability. Different conformers (spatial arrangements of the same molecule) could be compared to identify the lowest energy and therefore most abundant conformation.
Table 1: Illustrative Optimized Geometric Parameters for this compound using DFT
This table is for illustrative purposes to show the type of data generated from DFT calculations and is not based on published experimental data for this specific molecule.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Br | 1.90 Å |
| Bond Length | C=O (ketone) | 1.22 Å |
| Bond Length | O-C (ether) | 1.37 Å |
| Bond Angle | C-O-C (ether) | 118° |
| Dihedral Angle | C-C-O-C | 175° |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
For this compound, FMO analysis would identify the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecular structure would highlight the reactive sites. Reactivity indices such as chemical potential, hardness, and electrophilicity can also be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Indices for this compound
This table is for illustrative purposes and the values are hypothetical.
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Chemical Potential (μ) | -3.85 |
| Hardness (η) | 2.65 |
| Electrophilicity (ω) | 2.80 |
Computational methods can predict various spectroscopic properties of a molecule. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These predictions are valuable for confirming the structure of a synthesized compound by comparing the calculated spectrum with the experimental one.
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its absorption of ultraviolet-visible (UV-Vis) light. This allows for the prediction of the wavelength of maximum absorption (λmax), providing insights into the molecule's electronic properties and potential color.
Table 3: Illustrative Predicted ¹H NMR Chemical Shifts for this compound
This table is for illustrative purposes and chemical shifts are hypothetical.
| Proton Environment | Predicted Chemical Shift (ppm) |
| Naphthalene-H | 7.2 - 8.0 |
| -O-CH₂- | 4.8 |
| -C(O)-CH₃ | 2.3 |
Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Effects
While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational space. This is particularly useful for flexible molecules like this compound, as it can reveal the different shapes the molecule can adopt and the timescale of these changes.
Furthermore, MD simulations can explicitly include solvent molecules, which is crucial for understanding how the solvent influences the molecule's conformation and behavior. By simulating the molecule in a box of water or another solvent, one can study solvation effects and how they might impact reactivity.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the potential energy surface for a proposed reaction, researchers can identify transition states—the highest energy points along the reaction coordinate—and intermediates. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
For this compound, computational methods could be used to explore potential reactions, such as its synthesis or degradation pathways. By mapping out the energetic landscape of these reactions, the most likely mechanism can be determined, providing valuable information for optimizing reaction conditions. mdpi.com
QSAR and Chemoinformatics Approaches for Predicted Interactions (non-clinical)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its activity. pensoft.netresearchgate.net Chemoinformatics involves the use of computational methods to analyze chemical data. These approaches can be used to predict the interactions of this compound with other molecules or materials, without the need for laboratory experiments.
By calculating a range of molecular descriptors (properties like size, shape, lipophilicity, and electronic characteristics), a QSAR model can be built to predict a specific endpoint, such as its affinity for a particular protein or its environmental fate. These non-clinical predictions are valuable for screening large numbers of compounds and prioritizing them for further investigation. mdpi.com
Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 1 6 Bromonaphthalen 2 Yl Oxy Propan 2 One
Reactions of the Ketone Moiety (e.g., enolization, addition reactions, derivatization)
The ketone group is a versatile site for various chemical transformations. The presence of adjacent protons and the electrophilic carbonyl carbon allows for reactions such as enolization, nucleophilic additions, and the formation of various derivatives.
Enolization and α-Functionalization: The protons on the carbon alpha to the carbonyl group (C1 and C3) are acidic and can be removed by a base to form an enolate. This enolate is a key reactive intermediate for a variety of functionalizations. Alkoxide-mediated enolization of 1-arylpropan-2-ones can be effectively carried out in environmentally friendly eutectic mixtures like choline (B1196258) chloride/urea. rsc.org This allows for subsequent α-functionalization through nucleophilic addition and substitution reactions under aerobic conditions. rsc.org For instance, the formed enolate can participate in palladium-catalyzed α-arylation reactions, creating new carbon-carbon bonds at the α-position. rsc.org
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. A primary example is the reduction of the ketone to a secondary alcohol, 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-ol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk This reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. libretexts.org The resulting alkoxide intermediate is then protonated by a mild acid or water to yield the final alcohol product. libretexts.org
Derivatization: The ketone can be converted into a variety of derivatives. For example, it can react with amines to form imines or with hydroxylamine (B1172632) to form oximes. These reactions are fundamental in synthetic chemistry for protecting the ketone group or for creating new functionalities.
| Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| α-Arylation | Base (e.g., alkoxide), Pd catalyst, Aryl halide | α-Aryl-1-[(6-bromonaphthalen-2-yl)oxy]propan-2-one | rsc.org |
| Reduction | NaBH₄ or LiAlH₄, followed by H₂O or acid workup | 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-ol | libretexts.orgchemguide.co.uk |
| Imination | Primary Amine (R-NH₂) | N-substituted 1-[(6-bromonaphthalen-2-yl)oxy]propan-2-imine | General Ketone Reactivity |
Reactivity at the Ether Linkage (e.g., cleavage, rearrangement reactions)
The ether linkage in 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one is generally stable but can be cleaved under specific, typically harsh, conditions. wikipedia.org
Acid-Catalyzed Cleavage: The most common reaction of ethers is cleavage by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.orglibretexts.org The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a better leaving group (an alcohol). masterorganicchemistry.com Following protonation, a nucleophile (Br⁻ or I⁻) attacks one of the adjacent carbon atoms. masterorganicchemistry.com Given the structure, the reaction would likely proceed via an Sₙ2 mechanism at the less hindered methylene (B1212753) carbon, yielding 6-bromo-2-naphthol (B32079) and 1-halopropan-2-one. openstax.orglibretexts.org Cleavage at the aromatic C-O bond is disfavored as nucleophilic attack on an aromatic ring is difficult. libretexts.org
Rearrangement Reactions: Irradiation of α-aryloxy ketones in a solvent like methanol (B129727) can induce fission of the ether C–O bond. rsc.org This can lead to the formation of a phenol (B47542) (6-bromo-2-naphthol) and a ketone, alongside products of ortho-rearrangement that can cyclize to form substituted benzofurans upon workup. rsc.org While less common for the ether linkage itself, related α-hydroxy ketones can undergo α-ketol rearrangements, which involve the 1,2-migration of an alkyl or aryl group. beilstein-journals.orgwikipedia.org This pathway would require prior transformation of the starting molecule.
Nickel-Catalyzed C–O Bond Activation: In recent years, methods have been developed for the cross-coupling of aryl ethers via nickel-catalyzed C–O bond activation. acs.org This allows aryl ethers to act as electrophiles in reactions like the Kumada–Tamao–Corriu coupling. acs.org Naphthyl ethers are generally more reactive than simpler phenyl ethers like anisole (B1667542) in these transformations. acs.org
Transformations Involving the Bromine Substituent (e.g., cross-coupling, halogen exchange)
The bromine atom on the naphthalene (B1677914) ring is a key handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling. nih.gov
Suzuki-Miyaura Coupling: This is a versatile method for forming C-C bonds by coupling the aryl bromide with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction could be used to introduce a wide variety of alkyl, alkenyl, or aryl groups at the 6-position of the naphthalene ring. researchgate.net The general reactivity order for the halide is I > Br > Cl. wikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This provides a direct route to synthesize various N-aryl derivatives from this compound. The reaction typically requires a palladium precursor, a phosphine (B1218219) ligand, and a base. wikipedia.orgresearchgate.net
Halogen Exchange: The bromine atom can be exchanged for another halogen. The Finkelstein reaction, for example, involves the exchange of a halide for another, typically converting an alkyl or aryl bromide to an iodide using a salt like sodium iodide in a suitable solvent. wikipedia.org While classic Finkelstein reactions are equilibrium-driven for alkyl halides, metal-catalyzed "aromatic Finkelstein reactions" have been developed to transform aryl bromides into more reactive aryl iodides, often using nickel or copper catalysts. frontiersin.org Conversely, bromine can be exchanged for sodium via a bromine-sodium exchange reaction using an organosodium compound. researchgate.net
| Reaction Name | Coupling Partner | Catalyst/Base System (Typical) | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboronic acid/ester (R-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | Aryl-Alkyl/Aryl (C-C) | wikipedia.orglibretexts.org |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ / BINAP / NaOtBu | Aryl-Nitrogen (C-N) | wikipedia.orgorganic-chemistry.org |
| Heck Coupling | Alkene | Pd(OAc)₂ / PPh₃ / Et₃N | Aryl-Vinyl (C-C) | General Reactivity |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄ / CuI / Et₃N | Aryl-Alkynyl (C-C) | General Reactivity |
Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Ring (if applicable)
The naphthalene ring itself can undergo substitution reactions, although the positions of attack are influenced by the existing substituents.
Electrophilic Aromatic Substitution (EAS): Naphthalene is more reactive towards electrophiles than benzene. youtube.com Substitution generally occurs preferentially at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) because the carbocation intermediate formed from α-attack is better stabilized by resonance. wordpress.com In this compound, the existing substituents will direct further substitution. The ether group at C2 is an activating, ortho-, para-director, while the bromine at C6 is a deactivating, ortho-, para-director. Their combined influence would direct incoming electrophiles to the available α-positions, such as C1 and C5. Reactions like bromination (Br₂/FeBr₃) or nitration (HNO₃/H₂SO₄) would likely yield a mixture of substituted products. youtube.compearson.com
Nucleophilic Aromatic Substitution (NAS): NAS reactions on aryl halides like this compound are generally difficult and require harsh conditions or the presence of strong electron-withdrawing groups, which are absent here. Therefore, direct displacement of the bromine by nucleophiles via a traditional NAS mechanism is unlikely. However, metal-assisted nucleophilic substitution reactions can occur, for instance, in the copper-assisted transformation of bromonaphthalenes to methoxynaphthalenes. researchgate.net
Oxidation and Reduction Chemistry
Both the ketone and the naphthalene ring system can undergo oxidation and reduction reactions.
Reduction: As mentioned in section 5.1, the most common reduction reaction for this molecule is the conversion of the ketone to a secondary alcohol using hydride reagents. libretexts.orgchemguide.co.uk Under more forcing conditions, such as catalytic hydrogenation with a strong catalyst (e.g., Raney Nickel), it may be possible to achieve reductive debromination, replacing the bromine atom with hydrogen.
Oxidation: Oxidative rearrangement of the ketone moiety is a potential pathway. Treatment of alkyl aryl ketones with hypervalent iodine reagents can lead to an oxidative rearrangement involving a 1,2-aryl shift to produce α-aryl alkanoic acid derivatives. researchgate.net The naphthalene ring itself can be oxidized, often leading to ring-opening. Microbial degradation of naphthalene, for example, is initiated by dioxygenase enzymes that hydroxylate the ring, eventually leading to intermediates like salicylates and complete mineralization. nih.govmdpi.com Strong chemical oxidants can cleave the ring to form phthalic acid derivatives. nih.gov
Mechanistic Studies of Stability and Degradation Pathways
The stability and degradation of this compound are influenced by environmental factors such as light, microorganisms, and chemical reagents.
Photodegradation: As noted, irradiation of α-aryloxy ketones can cause fission of the ether bond, representing a potential photodegradation pathway. rsc.org
Biodegradation: The degradation of halogenated organic compounds and naphthalene in the environment is often a microbial process. mdpi.commdpi.com The degradation pathways can involve several enzymatic mechanisms. mdpi.com For a molecule like this, degradation could be initiated at several sites:
Dehalogenation: The carbon-bromine bond can be cleaved either enzymatically or through spontaneous chemical reactions of unstable intermediates. mdpi.com
Oxidation of the Naphthalene Ring: Similar to naphthalene itself, microbial degradation would likely begin with the action of a dioxygenase enzyme, hydroxylating one of the aromatic rings. nih.govnih.gov This leads to the formation of dihydroxynaphthalene intermediates, followed by ring cleavage and metabolism through pathways involving intermediates like salicylic (B10762653) acid or phthalic acid. mdpi.comnih.gov
Side-Chain Degradation: The propan-2-one side chain could also be a site for initial enzymatic attack, possibly through oxidation or reduction reactions.
Isotope analysis is a modern tool used to understand complex degradation pathways. By tracking the isotopic fractionation of elements like carbon and bromine, it is possible to determine which bond-breaking events are the rate-limiting steps in the degradation process. mdpi.com For some brominated compounds, studies have shown that dehalogenation is not the rate-limiting step, suggesting that other transformations, like initial oxidation, occur first. mdpi.com
Exploration of Potential Applications and Functionalization Strategies for 1 6 Bromonaphthalen 2 Yl Oxy Propan 2 One
Applications in Materials Science and Polymer Chemistry
The unique combination of a bromonaphthalene core and a reactive propan-2-one chain in 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one makes it a candidate for further exploration in the fields of materials science and polymer chemistry.
The structure of this compound presents several avenues for its use as a monomer in polymer synthesis. The presence of the ether linkage and the ketone functional group, along with the reactive bromo-substituted naphthalene (B1677914) ring, allows for its potential incorporation into polymer backbones.
For the synthesis of polyethers , the aromatic core of the molecule could be functionalized. For instance, the bromo group could be converted to a hydroxyl group, creating a diol that could then undergo polycondensation with a suitable diepoxide or dihalide. Aromatic polyethers are a class of high-performance polymers known for their excellent thermal and mechanical properties. While direct polymerization using this compound has not been reported, the synthesis of polyethers through nucleophilic aromatic substitution is a well-established method. researchgate.net
In the realm of polyester synthesis, the ketone functionality of the propan-2-one side chain could be modified. For example, reduction of the ketone to a secondary alcohol would provide a hydroxyl group that could participate in esterification reactions with dicarboxylic acids or their derivatives. Enzymatic catalysis, particularly using lipases, has emerged as a green alternative for polyester synthesis, accommodating a variety of functionalized monomers under mild reaction conditions. nih.govresearchgate.net The biodegradability and biocompatibility of polyesters make them suitable for biomedical applications. nih.govmdpi.com
Table 1: Potential Polymerization Strategies for this compound Derivatives
| Polymer Type | Required Functionalization of Monomer | Potential Co-monomer |
| Polyether | Conversion of bromo group to hydroxyl | Dihalide or Diepoxide |
| Polyester | Reduction of ketone to hydroxyl | Dicarboxylic acid or Diacyl chloride |
Naphthalene and its derivatives are extensively used as building blocks for organic photo-electronic materials due to their stable aromatic structure. nih.govoled-intermediates.com These compounds are integral to the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov Naphthalene diimides (NDIs), for example, are known for their use as n-type semiconductors in organic electronics. gatech.edunih.gov
While this compound itself is not a primary component in organic electronic devices, its bromonaphthalene core serves as a versatile precursor for the synthesis of more complex, functional molecules. nih.gov The bromo-functionalization allows for a variety of cross-coupling reactions, such as Suzuki or Stille couplings, to introduce other aromatic or electroactive moieties. This derivatization is a key strategy for tuning the electronic and optical properties of the resulting materials, which is crucial for their performance in devices like OLEDs. oled-intermediates.comgatech.edu
Role in Supramolecular Chemistry and Molecular Recognition
The planar and electron-rich nature of the naphthalene ring system in this compound suggests its potential involvement in supramolecular chemistry. Naphthalene diimides are well-studied in this context, known for their ability to form host-guest complexes and self-assemble into larger architectures through non-covalent interactions like π-π stacking. acs.orgrsc.orgthieme-connect.dersc.org
The naphthalene core of this compound could similarly participate in π-stacking interactions with other aromatic systems. Furthermore, the ether and ketone oxygen atoms can act as hydrogen bond acceptors, potentially directing the self-assembly process. By modifying the molecule to introduce specific recognition sites, it could be developed into a component for molecular sensors or switches.
Development as a Ligand Precursor in Catalysis
The structural elements of this compound make it a promising starting material for the synthesis of novel ligands for catalysis. The ketone group can be readily converted into other functionalities, such as amines or imines, which are common coordinating groups in ligands. For example, reductive amination could introduce a nitrogen donor atom, and subsequent reaction with another aldehyde or ketone could yield a Schiff base ligand.
The bromo-substituent on the naphthalene ring offers another site for modification. It can be replaced by various donor groups through nucleophilic substitution or cross-coupling reactions. This allows for the creation of multidentate ligands with tailored steric and electronic properties. Metal complexes incorporating such ligands have wide-ranging applications in catalysis. mdpi.com
Functionalization for Advanced Probes and Research Tools (non-clinical)
Naphthalene derivatives are well-known for their fluorescent properties and are frequently used in the development of fluorescent probes for detecting various analytes. nih.govnih.govrsc.org The naphthalene moiety in this compound can serve as a fluorophore. The presence of the bromine atom can also lead to phosphorescence, which can be a valuable property for certain sensing applications. acs.org
To develop this compound into a specific probe, the propan-2-one side chain could be functionalized with a receptor unit that selectively binds to a target molecule or ion. This binding event would then induce a change in the photophysical properties of the naphthalene core, such as a shift in the fluorescence emission wavelength or a change in intensity, allowing for the detection of the analyte. mdpi.com
Strategy for Derivatization Towards Novel Analogues
The chemical versatility of this compound stems from its multiple reactive sites, which allow for a wide range of derivatization strategies to synthesize novel analogues.
The bromine atom on the naphthalene ring is a key functional group for derivatization. It can be readily used in various cross-coupling reactions, such as:
Suzuki coupling: to form new carbon-carbon bonds with boronic acids.
Heck reaction: to introduce alkenyl groups.
Buchwald-Hartwig amination: to form carbon-nitrogen bonds.
Sonogashira coupling: to introduce alkynyl groups.
These reactions enable the extension of the π-conjugated system and the introduction of a wide array of functional groups. researchgate.net
The ketone group in the propan-2-one side chain is also a versatile handle for chemical modification. It can undergo:
Reduction: to form a secondary alcohol.
Reductive amination: to introduce an amine functionality.
Wittig reaction: to form a carbon-carbon double bond.
Aldol condensation: to create larger carbon skeletons.
These transformations allow for the synthesis of a diverse library of analogues with potentially new and interesting properties.
Table 2: Summary of Potential Derivatization Reactions
| Reactive Site | Reaction Type | Potential Outcome |
| Bromo Group | Suzuki Coupling | Biaryl compounds |
| Bromo Group | Heck Reaction | Alkenyl-substituted naphthalenes |
| Bromo Group | Buchwald-Hartwig Amination | N-Aryl compounds |
| Ketone Group | Reduction | Secondary alcohol |
| Ketone Group | Reductive Amination | Amine derivatives |
| Ketone Group | Wittig Reaction | Alkene derivatives |
Modification of the Ketone Side Chain
The propan-2-one side chain of this compound offers a versatile handle for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the extension of the carbon skeleton. The carbonyl group is susceptible to nucleophilic attack and can be transformed into a range of other functionalities, thereby enabling the synthesis of a library of derivatives with potentially new properties.
Key functionalization strategies include:
Reduction to Alcohol: The ketone can be readily reduced to the corresponding secondary alcohol, 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-ol, using common reducing agents such as sodium borohydride (B1222165). Enantioselective bioreduction methods, which have been successfully applied to similar 1-(arylsulfanyl)propan-2-ones, could potentially yield chiral alcohols with high enantiomeric excess. mdpi.com This introduces a chiral center and a hydroxyl group that can be used for further reactions, such as esterification or etherification.
Reductive Amination: The carbonyl group can be converted into an amine through reductive amination. masterorganicchemistry.commdpi.com This reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with a primary or secondary amine, followed by in-situ reduction. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride [NaBH(OAc)3]. masterorganicchemistry.com This one-pot procedure allows for the direct introduction of substituted amino groups, significantly expanding the structural diversity of the resulting molecules. mdpi.comorgsyn.orgijcmas.com
Wittig Reaction: The Wittig reaction provides a powerful method for converting the ketone into an alkene. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org The reaction involves a triphenyl phosphonium ylide (a Wittig reagent), which attacks the carbonyl carbon to form a four-membered oxaphosphetane intermediate. libretexts.org This intermediate then decomposes to yield the desired alkene and triphenylphosphine oxide. masterorganicchemistry.com By choosing the appropriate Wittig reagent, various substituted alkenes can be synthesized, effectively replacing the C=O bond with a C=C bond. wikipedia.orgyoutube.com
Below is a table summarizing these potential modifications.
| Reaction Type | Reagents | Functional Group Transformation | Potential Product |
| Reduction | Sodium Borohydride (NaBH4) / Biocatalysts | Ketone to Secondary Alcohol | 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-ol |
| Reductive Amination | Primary/Secondary Amine, NaBH3CN or NaBH(OAc)3 | Ketone to Amine | N-substituted 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-amine |
| Wittig Reaction | Triphenyl phosphonium ylide (e.g., Ph3P=CH2) | Ketone to Alkene | 2-{[1-(propen-2-yl)]oxy}-6-bromonaphthalene |
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position
The bromine atom at the C-6 position of the naphthalene ring is a key site for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. semanticscholar.org The versatility of these methods allows for the introduction of a wide array of substituents, making this compound a valuable building block for more complex molecules.
Several prominent palladium-catalyzed reactions can be employed:
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is widely used due to the stability and low toxicity of the boron reagents and the generally high yields. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. mdpi.comresearchgate.netnih.govorganic-chemistry.org It is a powerful tool for synthesizing arylalkynes. The catalytic system usually consists of a palladium complex, a copper(I) co-catalyst, and an amine base. researchgate.net
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. semanticscholar.orgrsc.orgresearchgate.net It has become a dominant method for synthesizing aryl amines, which are prevalent in pharmaceuticals. semanticscholar.org The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.
The table below provides a general overview of the conditions for these key cross-coupling reactions.
| Reaction Name | Coupling Partner | Typical Pd Catalyst | Typical Ligand | Typical Base | Product Type |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(OAc)2, Pd(PPh3)4 | PPh3, SPhos, XPhos | K2CO3, Cs2CO3, K3PO4 | 6-Aryl/Vinyl Naphthalene Derivative |
| Sonogashira Coupling | Terminal Alkyne | PdCl2(PPh3)2 | PPh3 | Et3N, DIPEA | 6-Alkynyl Naphthalene Derivative |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd2(dba)3, Pd(OAc)2 | BINAP, Xantphos | NaOtBu, K3PO4 | 6-(Amino)naphthalene Derivative |
Substituent Effects on Naphthalene Ring Reactivity
The reactivity of the naphthalene ring in this compound towards further substitution, particularly electrophilic aromatic substitution (EAS), is governed by the electronic properties of its two existing substituents: the bromo group at the C-6 position and the oxypropan-2-one group at the C-2 position. masterorganicchemistry.comscience.govmasterorganicchemistry.com
The -(OCH2C(O)CH3) Group at C-2: The ether oxygen atom possesses lone pairs of electrons that can be donated to the aromatic system through resonance. This makes the oxypropan-2-one group an activating substituent, meaning it increases the nucleophilicity of the naphthalene ring and makes it more reactive towards electrophiles compared to unsubstituted naphthalene. As an ortho-, para-director, it activates the positions ortho (C-1 and C-3) and para (C-6, though already substituted) to itself. The primary directing influence will be towards the C-1 and C-3 positions.
Combined Influence and Predicted Reactivity:
Structure Activity Relationship Sar and Mechanistic Studies of 1 6 Bromonaphthalen 2 Yl Oxy Propan 2 One and Its Analogues
Design Principles for Structural Variation and Library Synthesis
The design and synthesis of libraries of 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one analogues are guided by established medicinal chemistry strategies aimed at exploring the chemical space around a core scaffold. The primary starting material for these syntheses is often a hydroxylated naphthalene (B1677914) derivative, such as 6-bromo-2-naphthol (B32079).
Key design principles and synthetic strategies include:
Williamson Ether Synthesis: This is a fundamental method for introducing variations in the side chain. By reacting the hydroxyl group of 6-hydroxy-2-naphthalenecarbonitrile with a series of different primary alkyl bromides, a diverse library of naphthyl ether analogues can be generated. nih.gov This strategy allows for systematic modification of the length, branching, and terminal functional groups of the side chain to probe their effect on activity.
Cross-Coupling Reactions: Modern transition metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, offer an efficient and regioselective approach to modify the naphthalene core. researchgate.net Using 6-bromonaphthalen-2-ol as a starting material, various aryl or alkyl groups can be introduced at the 6-position, allowing for an investigation into the role of the bromine substituent and the effects of replacing it with other groups. researchgate.net
Bioisosteric Replacement: The naphthalene ring itself can be used as a bioisostere for other aromatic systems found in biologically active molecules. For instance, it has been successfully used to replace the quinoxaline (B1680401) ring in some vascular endothelial growth factor receptor (VEGFR) inhibitors, a strategy that can guide the design of new naphthalene-based compounds. acs.org
Core Scaffold Elaboration: More complex libraries can be built by starting with the core naphthalene ring and constructing heterocyclic moieties upon it through classical ring closure reactions. researchgate.net This approach significantly expands the structural diversity of the resulting compounds.
These principles allow for the systematic synthesis of analogue libraries where specific parts of the this compound structure are modified to establish clear structure-activity relationships.
Elucidation of Molecular Interactions with Biological Targets (in vitro, non-human, non-clinical focus)
Understanding how these compounds interact with biological macromolecules at a molecular level is crucial for elucidating their mechanism of action. This is primarily achieved through in vitro enzyme inhibition assays and receptor binding studies.
Analogues of this compound have demonstrated inhibitory activity against several classes of enzymes, with the naphthalene scaffold playing a key role in binding.
Sphingosine Kinase (SphK) Inhibition: Naphthalene-based analogues have been identified as potent inhibitors of Sphingosine Kinase 2 (SphK2). nih.gov Molecular docking studies suggest a specific binding mode where the naphthalene ring engages in a favorable π-stacking interaction with the phenyl ring of a phenylalanine residue (Phe548) in the enzyme's binding pocket. The ether-linked side chain extends into a hydrophobic pocket, and modifications to this "tail" region significantly impact potency and selectivity. nih.gov For example, introducing a 4-trifluoromethylbenzyl ether tail resulted in a compound with a Kᵢ of 1.0 μM and over 20-fold selectivity for hSphK2 over hSphK1. nih.gov
VEGFR-2 Inhibition: Naphthalene-chalcone hybrids have been investigated as inhibitors of VEGFR-2, a key enzyme in angiogenesis. acs.orgnih.gov The naphthalene ring is thought to contribute positively to activity by forming aromatic hydrogen bonds within the enzyme's active site. acs.org One potent compound in this class, 1-(4-(4-(2-methoxyethyl) piperazin-1-yl) phenyl)-3-(naphthalen-2-yl)prop-2-en-1-one, inhibited the VEGFR-2 enzyme with an IC₅₀ value of 0.098 µM. nih.gov
Cholinesterase and Carbonic Anhydrase Inhibition: Other studies have shown that 1-naphthol (B170400) derivatives can act as effective inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) I and II isoenzymes. nih.gov This demonstrates the versatility of the naphthalene scaffold to interact with a diverse range of enzyme active sites.
The following table summarizes the inhibitory activity of selected naphthalene-based analogues against various enzymes.
| Compound Class | Target Enzyme | Key Analogue | Activity (IC₅₀ or Kᵢ) |
| Naphthyl Ether | Sphingosine Kinase 2 (hSphK2) | SLC5091592 | 1.0 µM (Kᵢ) |
| Naphthalene-Chalcone | VEGFR-2 | Compound 2j | 0.098 µM (IC₅₀) |
| 1-Naphthol Derivative | Acetylcholinesterase (AChE) | Compound 4a | 0.096 µM (Kᵢ) |
| 1-Naphthol Derivative | Carbonic Anhydrase I (hCA I) | Compound 4d | 0.034 µM (Kᵢ) |
This table is generated from data presented in the text. For detailed structures and methodologies, please refer to the original research articles.
While the naphthalene moiety is a common feature in compounds targeting various receptors, specific non-human, non-clinical receptor interaction studies for this compound and its close analogues are not detailed in the currently reviewed literature. However, the demonstrated ability of the naphthalene scaffold to engage in specific interactions within enzyme active sites, such as π-stacking and hydrogen bonding, suggests its potential to interact with receptor binding pockets through similar mechanisms.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
QSAR modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. While a specific QSAR model for this compound was not found, SAR studies on related naphthalene derivatives provide the foundational data necessary for such an analysis.
A hypothetical QSAR model for this class of compounds would likely involve several key descriptors:
Electronic Descriptors: The nature and position of substituents on the naphthalene ring, such as the electron-withdrawing bromine atom at the 6-position, would significantly alter the electronic properties of the aromatic system. These changes can be quantified and correlated with binding affinity.
Steric Descriptors: The size and shape of the side chain attached to the ether linkage are crucial. As seen in SphK2 inhibitors, varying the side chain from a simple alkyl group to a larger benzyl (B1604629) ether dramatically affects activity, indicating the importance of steric fit within the binding pocket. nih.gov
Topological Descriptors: These descriptors quantify aspects of molecular structure like shape and branching, which can be correlated with activity.
By building a QSAR model using a library of analogues, one could predict the activity of new, unsynthesized compounds and gain deeper mechanistic insights into the features required for optimal biological effect.
Conformational Analysis and its Impact on Binding Modes
The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. For this compound, conformational analysis involves considering the interplay between its rigid and flexible components.
Rigid Naphthalene Core: The naphthalene ring system is a large, planar, and rigid scaffold. This planarity is often crucial for effective π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a protein's binding site, as observed in SphK2 inhibitors. nih.gov
Flexible Ether Linkage: The ether linkage provides significant conformational flexibility. The C-O-C bond allows rotation, enabling the propanone side chain to adopt numerous orientations relative to the naphthalene plane. This flexibility can be advantageous, allowing the molecule to adapt its conformation to fit optimally within a binding site (an "induced fit" model).
Side Chain Conformation: The positioning of the propanone "tail" is dictated by the rotational freedom around the ether linkage. Molecular modeling of related naphthalene ethers suggests that this tail region is often positioned within a hydrophobic pocket of the target protein. nih.gov The specific conformation adopted is therefore critical for maximizing favorable hydrophobic interactions and achieving high potency.
The binding mode of naphthalene diimides to G-quadruplex DNA structures further highlights the importance of the planar core, which typically binds by stacking onto the outer quartets. nih.gov This general principle underscores how the rigid naphthalene system acts as an anchor, while the flexible side chain fine-tunes the binding affinity and specificity.
Influence of Naphthalene, Ether, and Propanone Moieties on Biological Activity
Naphthalene Moiety: This forms the core scaffold and is essential for activity. It is considered a versatile platform in medicinal chemistry. mdpi.com Its large, aromatic surface facilitates key non-covalent interactions such as π-stacking and hydrophobic interactions. nih.gov Studies have shown that substitution at the 2-position of the naphthalene ring can be more favorable for activity than substitution at the 1-position. acs.org The bromine atom at the 6-position acts as a key substituent, modifying the electronic properties of the ring and providing a potential halogen bonding interaction site.
Ether Moiety: The ether linkage serves as a flexible spacer, connecting the naphthalene scaffold to the propanone side chain. Its primary role is to correctly orient the side chain within the target's binding site. The length and nature of the chain attached to the ether are critical determinants of potency and selectivity, as demonstrated by the diverse ether derivatives of SphK2 inhibitors. nih.gov
Future Directions and Persistent Challenges in the Research of 1 6 Bromonaphthalen 2 Yl Oxy Propan 2 One
Development of Highly Efficient and Sustainable Synthetic Routes
The primary route to synthesizing 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one is the Williamson ether synthesis. This involves the reaction of a 6-bromo-2-naphthol (B32079) salt with an acetone (B3395972) equivalent, such as chloroacetone (B47974) or bromoacetone. Future research is focused on transforming this classical method into a more efficient and environmentally benign process.
Challenges in the traditional synthesis include the use of hazardous organic solvents, the need for strong bases, and the generation of salt byproducts. acs.orgjk-sci.com Sustainable or "green" chemistry principles offer a roadmap for overcoming these issues. benthamdirect.com Key areas for development include:
Microwave-Assisted Synthesis : The application of microwave irradiation can dramatically reduce reaction times and improve yields, often by enabling reactions to proceed efficiently in greener solvents or even under solvent-free conditions. benthamdirect.comresearchgate.netrsc.org
Phase-Transfer Catalysis (PTC) : Using a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can facilitate the reaction between the aqueous phenoxide phase and the organic alkyl halide phase. acs.orgutahtech.eduacs.org This approach can eliminate the need for anhydrous solvents and allow for milder reaction conditions. acs.org
Alternative Solvents and Catalysts : Research into biodegradable solvents, ionic liquids, or water-based systems could significantly reduce the environmental impact of the synthesis. tandfonline.com Furthermore, developing recyclable catalysts can improve the atom economy and sustainability of the process. francis-press.com
High-Temperature Catalytic Williamson Ether Synthesis (CWES) : At temperatures above 300°C, weaker and less hazardous alkylating agents can be used catalytically, which avoids the production of salt byproducts and streamlines the industrial-scale synthesis of aryl ethers. acs.orgresearchgate.net
| Method | Key Features | Advantages | Challenges |
|---|---|---|---|
| Traditional Williamson | Strong base (e.g., NaH) in aprotic solvent (e.g., DMF, DMSO) | Well-established, versatile | Harsh conditions, hazardous solvents, salt waste jk-sci.comyoutube.com |
| Phase-Transfer Catalysis | Biphasic system (organic/aqueous) with a PTC agent | Milder conditions, no need for anhydrous solvents acs.orgacs.org | Catalyst cost and separation |
| Microwave-Assisted | Microwave irradiation to accelerate reaction | Drastically reduced reaction times, higher yields benthamdirect.comrsc.org | Scalability can be an issue |
| Catalytic High-Temp | >300°C, catalytic base, weak alkylating agents | Avoids salt byproduct, uses cheaper reagents acs.orgresearchgate.net | High energy input, specialized equipment |
Advanced Spectroscopic Characterization of Complex Interactions
A complete understanding of this compound requires a detailed structural and electronic characterization that goes beyond routine analysis. The naphthalene (B1677914) ring system is known for participating in non-covalent interactions, such as π-π stacking, which can influence its material properties. Advanced spectroscopic and analytical methods are crucial for probing these complex behaviors.
Future research in this area would involve:
Two-Dimensional (2D) NMR Spectroscopy : Techniques like COSY, HSQC, and HMBC are essential for unambiguously assigning the proton and carbon signals, confirming the connectivity of the oxypropanone side chain to the naphthalene core. youtube.comomicsonline.orgweebly.com NOESY experiments could provide insights into the molecule's preferred conformation in solution.
X-ray Crystallography : Obtaining a single-crystal X-ray structure would provide definitive proof of the molecular structure and reveal how the molecules pack in the solid state. This is critical for understanding intermolecular forces like π-π stacking and bromine-related halogen bonding.
Computational Modeling : Integrating spectroscopic data with quantum chemical calculations can provide a deeper understanding of the molecule's electronic structure, vibrational modes (IR/Raman), and UV-Vis absorption profile. nih.gov This synergy is powerful for interpreting complex spectra and predicting properties.
| Technique | Information Gained | Relevance to the Compound |
|---|---|---|
| 2D NMR (COSY, HMBC) | Through-bond correlations for structural connectivity youtube.comomicsonline.org | Confirms the precise attachment and structure of the side chain. |
| 2D NMR (NOESY) | Through-space correlations for spatial proximity | Elucidates 3D conformation and potential intramolecular interactions. |
| X-ray Crystallography | Precise bond lengths, angles, and crystal packing | Reveals intermolecular forces like π-π stacking and halogen bonding. |
| UV-Vis Spectroscopy | Electronic transitions (π→π*) | Characterizes the photophysical properties of the naphthalene chromophore. |
Integration of Machine Learning and AI in Compound Design and Synthesis Prediction
The fields of chemical synthesis and materials discovery are being revolutionized by machine learning (ML) and artificial intelligence (AI). engineering.org.cn For a compound like this compound, these computational tools present significant opportunities.
Persistent challenges in chemical research include the vastness of chemical space and the difficulty in predicting optimal reaction conditions. AI can address these by:
Retrosynthesis and Reaction Optimization : AI models, trained on large reaction databases, can predict viable synthetic routes and suggest optimal conditions (catalyst, solvent, temperature) to maximize yield and minimize byproducts. beilstein-journals.orgresearchgate.netrsc.org This could accelerate the development of more efficient syntheses for this specific molecule. beilstein-journals.org
Property Prediction : Machine learning algorithms can be trained to predict physical, chemical, and even biological properties based on molecular structure. This would allow for the in-silico screening of novel derivatives of the title compound for desired characteristics before committing to laboratory synthesis.
De Novo Design : Generative AI models can design entirely new molecules based on a set of desired properties or a privileged scaffold like naphthalene. nih.govdigitellinc.com This could lead to the discovery of novel compounds derived from this compound with enhanced performance in specific applications.
Exploration of Novel Application Domains (beyond current scope)
The naphthalene scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netlifechemicals.comijpsjournal.compharmaguideline.com The bromonaphthalene moiety is also a key building block in material science, used in the synthesis of organic semiconductors and dyes due to its electronic and photophysical properties. nih.govoled-intermediates.com
The future of this compound research lies in leveraging its structure as a versatile intermediate for these high-value domains:
Medicinal Chemistry : The compound can serve as a precursor for a library of new chemical entities. The ketone functionality can be modified to introduce various pharmacophores, while the bromo-substituent allows for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular architectures for drug discovery programs. nih.govresearchgate.net
Materials Science : The naphthalene core provides a stable, aromatic platform for creating novel organic electronic materials. nih.gov Functionalization of the compound could lead to new liquid crystals, organic light-emitting diode (OLED) components, or fluorescent probes.
Agrochemicals : Naphthalene-based structures are also found in insecticides and other agrochemicals. pharmaguideline.com Exploration of this compound's derivatives could yield new active ingredients for crop protection.
Addressing Scalability and Cost-Effectiveness in Research Synthesis
A persistent challenge bridging laboratory discovery and practical application is the ability to produce a compound on a larger scale in a cost-effective manner. While a multi-gram synthesis may be suitable for initial research, kilogram-scale production for advanced testing or commercial use presents new hurdles. acs.org
Future work must address:
Cost of Goods (COGs) Analysis : A thorough analysis of the synthesis route is needed, with a focus on the cost of starting materials like 6-bromo-2-naphthol and chloroacetone. nih.govdrugpatentwatch.com Identifying cheaper, more accessible precursors is a key challenge. novasolbio.com
Process Optimization : Transitioning from laboratory to pilot-plant scale requires moving away from costly and time-consuming techniques like column chromatography. Developing robust crystallization or distillation procedures for purification is essential for reducing costs. tue.nl
Reaction Robustness : The chosen synthetic route must be reliable and insensitive to minor variations in conditions. brainly.com Challenges in the Williamson ether synthesis, such as competing elimination reactions or low yields with certain substrates, must be systematically overcome to ensure reproducibility at scale. youtube.combrainly.commasterorganicchemistry.com
Q & A
Q. Why do some studies report high catalytic activity in cross-coupling reactions while others show inertness?
- Methodological Answer : Catalyst poisoning by sulfur-containing byproducts (e.g., from thiol additives) may explain inconsistencies. Inductively Coupled Plasma (ICP) analysis detects palladium leaching. Switching to sulfur-free ligands (e.g., XPhos) or pre-treating the substrate with activated carbon improves yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
